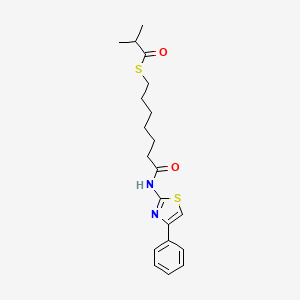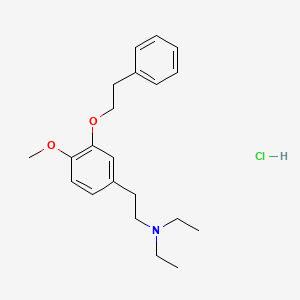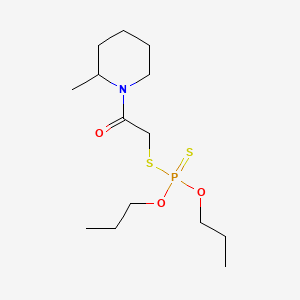![molecular formula C13H12ClN3O2 B1678003 (5r)-5-[(7-氯-1h-吲哚-3-基)甲基]-3-甲基咪唑烷-2,4-二酮 CAS No. 852391-19-6](/img/structure/B1678003.png)
(5r)-5-[(7-氯-1h-吲哚-3-基)甲基]-3-甲基咪唑烷-2,4-二酮
描述
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives are widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex. The core indole structure consists of a fused bicyclic system, with a benzene ring attached to a pyrrole ring .
Chemical Reactions Analysis
Indole and its derivatives are involved in a wide range of chemical reactions. For example, they can undergo electrophilic substitution, mainly at position 3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives depend on their exact structure. They often have high melting points and are usually soluble in organic solvents .
科学研究应用
Inhibition of Necroptosis
Necrostatin-2, also known as Necrostatin-1 (Nec-1), is a small molecule inhibitor of receptor-interacting protein 1 (RIP1) Ser/Thr kinase activity . It was initially discovered as an inhibitor of necroptosis, a pathway of programmed necrotic, caspase-independent cell death . Necroptosis can be induced by treatment with tumor necrosis factor (TNF) in the L929 murine fibrosarcoma cell line, even in the absence of a caspase inhibitor .
Induction of Apoptosis
It has been demonstrated that apoptosis can be induced in TNF-treated L929 cells in the presence of Necrostatin-1 . Co-treatment with cycloheximide expedited apoptosis induction in necrostatin-1/TNF-treated L929 cells .
Investigation of Molecular Mechanisms
As a specific inhibitor of RIP1 kinase, Necrostatin-1 has become a critical and widely used tool for defining the function of RIP1 kinase in mediating necroptosis, apoptosis induced in the absence of cIAP1/2, and in the transcription of TNFα .
Study of Physiological and Pathological Roles
The physiological and pathological roles of necroptosis and RIP1 kinase have also been studied using Necrostatin-1 . Inhibition of cellular injury in animal models by Necrostatin-1 has indicated a role for RIP1 kinase after ischemic injury, bacterial and viral infections, as well as other acute injuries such as traumatic brain injury .
Alleviation of Ischemia-Reperfusion Injury
Necroptosis contributes to the pathogenesis of ischemia-reperfusion injury. Necrostatin-1, the necroptosis inhibitor targeting RIPK1, has been reported to alleviate ischemia-reperfusion injury in various organs .
未来方向
作用机制
Target of Action
Necrostatin 2, also known as “852391-19-6 (R-isomer)” or “(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione”, primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .
Mode of Action
Necrostatin 2 interacts with RIPK1, inhibiting its autophosphorylation . This interaction prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program .
Biochemical Pathways
The inhibition of RIPK1 by Necrostatin 2 affects the necroptosis pathway. Necroptosis is a form of cell death that triggers innate immune responses by rupturing dead cells and releasing intracellular components . The necroptosis signaling pathway is primarily modulated by the activation of RIPK1, which phosphorylates the mixed-lineage kinase domain-like protein (MLKL), leading to necrosis through plasma membrane disruption and cell lysis .
Result of Action
The inhibition of necroptosis by Necrostatin 2 can have significant molecular and cellular effects. For instance, it has been shown to prevent TNF-induced mortality in a murine model of systemic inflammatory response syndrome (SIRS) . It also decreases irradiation-induced lactate dehydrogenase (LDH) release and cell death in murine embryonic Cyt c -/- cells .
Action Environment
The action, efficacy, and stability of Necrostatin 2 can be influenced by various environmental factors. For example, the solubility of Necrostatin 2 in different solvents can affect its bioavailability . Additionally, the presence of other molecules, such as TNF-α, can influence the compound’s ability to inhibit necroptosis .
属性
IUPAC Name |
(5R)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione | |
CAS RN |
852391-19-6 | |
| Record name | (5R)-5-[(7-Chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



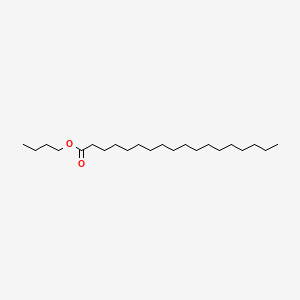
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)
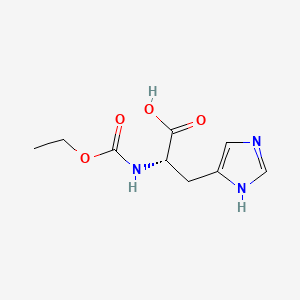
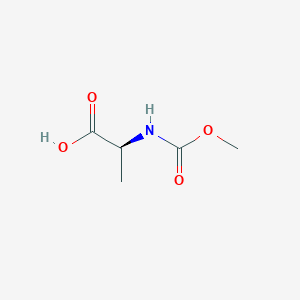
![N-[4-chloro-2-[(4-fluoro-1,3-dioxoisoindol-2-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B1677930.png)
![3-[5-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-6-methoxy-quinolin-2-ol](/img/structure/B1677931.png)
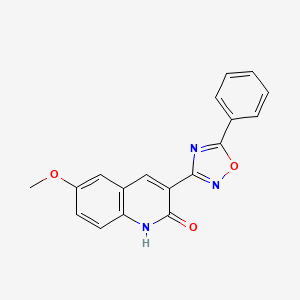
![3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B1677933.png)

